tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate

Lipophilicity Regioisomer comparison Drug-likeness

tert-Butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate (CAS 1803604-96-7) is a Boc-protected morpholine building block featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at the 3-position. Its molecular formula is C₁₅H₁₉N₃O₄S with a molecular weight of 337.4 g/mol and a vendor-reported calculated LogP of 3.1065.

Molecular Formula C15H19N3O4S
Molecular Weight 337.4 g/mol
CAS No. 1803604-96-7
Cat. No. B6619166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate
CAS1803604-96-7
Molecular FormulaC15H19N3O4S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C15H19N3O4S/c1-15(2,3)21-14(19)18-6-7-20-9-10(18)13-16-12(17-22-13)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3
InChIKeyWTFXORMFOUSOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate (CAS 1803604-96-7): Procurement-Relevant Structural and Physicochemical Baseline


tert-Butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate (CAS 1803604-96-7) is a Boc-protected morpholine building block featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at the 3-position. Its molecular formula is C₁₅H₁₉N₃O₄S with a molecular weight of 337.4 g/mol and a vendor-reported calculated LogP of 3.1065 . The compound serves as a protected intermediate in medicinal chemistry programs, where the Boc group enables selective downstream functionalization after deprotection. The 1,2,4-oxadiazole scaffold is recognized as a privileged heterocycle in drug discovery due to its bioisosteric properties, capable of mimicking ester and amide functionalities while offering distinct metabolic stability profiles compared to its 1,3,4-oxadiazole regioisomer [1]. The thiophen-2-yl substituent has been validated in structure-activity relationship (SAR) studies of 58 thiophen-2-yl-1,2,4-oxadiazoles as inhibitors of the transcriptional regulator EthR in Mycobacterium tuberculosis, demonstrating the scaffold's relevance for anti-infective programs [2].

Why Generic Substitution of tert-Butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate with Close Analogs Is Not Interchangeable


This compound occupies a specific and non-interchangeable position within its analog space. Three structural features—the 1,2,4-oxadiazole regioisomer (versus 1,3,4), the thiophen-2-yl substituent (versus phenyl or unsubstituted), and the Boc protection status (versus free amine)—each generate distinct and quantifiable differences in lipophilicity, metabolic stability, and synthetic utility. A systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole isomers demonstrated that the 1,3,4-oxadiazole isomer consistently shows approximately one order of magnitude lower lipophilicity (log D) along with significant differences in hERG inhibition and aqueous solubility [1]. Computational studies have further established that 1,3,4-oxadiazole possesses greater aromatic stabilization energy (ASE) than 1,2,4-oxadiazole, with qualitative stability ranking of 1,3,4- > 1,2,5- > 1,2,4- > 1,2,3-oxadiazole [2]. At the substituent level, the SAR study of 58 thiophen-2-yl-1,2,4-oxadiazoles by Flipo et al. (2011) demonstrated that the thiophene moiety is critical for EthR binding; replacement of this group led to substantial changes in both target engagement (measured by surface plasmon resonance) and intracellular ethionamide boosting activity [3]. The Boc group further differentiates this compound from its deprotected analog (CAS 1514554-57-4) by modulating lipophilicity (Boc adds approximately +2.5 logP units versus the free amine) and providing orthogonal protection during multi-step syntheses, as demonstrated in the gram-scale electrochemical oxidation protocol of N-Boc morpholine reported by Tereshchenko et al. [4].

Quantitative Differentiation Evidence: tert-Butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate vs. Closest Analogs


LogP Difference: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity

The target compound (CAS 1803604-96-7, 1,2,4-oxadiazole scaffold) has a vendor-reported calculated LogP of 3.1065 . In a systematic matched-pair analysis across multiple chemotypes, Boström et al. (2012) demonstrated that 1,2,4-oxadiazole isomers consistently exhibit approximately one order of magnitude higher log D than their 1,3,4-oxadiazole counterparts, with the difference attributed to the distinct dipole moments and hydrogen-bonding capacities of the two regioisomers [1]. While direct experimental LogP data for the closest 1,3,4-regioisomer (CAS 1803601-64-0, tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate) is not publicly available, the class-level difference predicts that the 1,3,4-isomer would have approximately 1 log unit lower lipophilicity, translating to a ~10-fold difference in partition coefficient.

Lipophilicity Regioisomer comparison Drug-likeness

Aromatic Stability Ranking: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Intrinsic Stability

Quantum mechanical computation studies have established a clear aromatic stabilization energy (ASE) ranking among oxadiazole regioisomers: 1,3,4-oxadiazole > 1,2,5-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole. This ranking, derived from NICS (Nucleus-Independent Chemical Shift) calculations and ASE analysis, indicates that the 1,2,4-oxadiazole ring in the target compound is intrinsically less aromatically stabilized than its 1,3,4-counterpart [1]. The lower ASE of the 1,2,4-oxadiazole scaffold carries implications for both metabolic stability—where 1,3,4-isomers show superior profiles in matched-pair analyses [2]—and synthetic reactivity, as the less stabilized ring may undergo ring-opening under certain conditions, a phenomenon documented in the cathepsin L inhibitor program where 2,5-disubstituted oxadiazoles generated thiocarbazate impurities via oxadiazole ring opening [3]. This differential stability directly impacts procurement decisions: the 1,2,4-isomer requires more stringent storage and handling protocols than its 1,3,4-counterpart.

Aromatic stabilization energy Computational chemistry Chemical stability

Thiophen-2-yl vs. Phenyl Substitution: SAR Implications from the EthR Inhibitor Series

The thiophen-2-yl group at the 3-position of the 1,2,4-oxadiazole ring is not a passive structural feature. In the landmark SAR study by Flipo et al. (2011), 58 thiophen-2-yl-1,2,4-oxadiazoles were evaluated as EthR inhibitors in Mycobacterium tuberculosis. The lead compound BDM31343 (bearing a thiophen-2-yl-1,2,4-oxadiazole core) demonstrated the ability to triple ethionamide activity in vivo in a mouse model of TB infection at 100 mg/kg [1]. The SAR study explicitly explored the replacement of key fragments, establishing that the thiophene moiety contributes critical binding interactions within the EthR ligand-binding domain, as confirmed by co-crystal structures [1]. By contrast, the phenyl-substituted analog tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate (CAS 1803611-64-4) lacks the sulfur atom's capacity for specific polar interactions and has a different electronic profile (thiophene is electron-rich with calculated dipole moments differing from phenyl by ~0.5–1.0 Debye), which would alter target binding and physicochemical properties [2].

Structure-activity relationship EthR inhibition Anti-tuberculosis

Boc Protection Status: Synthetic Utility and Stability vs. Deprotected Analog

The Boc (tert-butoxycarbonyl) group on the morpholine nitrogen serves a dual strategic purpose that the deprotected analog (CAS 1514554-57-4, MW 237.28 g/mol) cannot fulfill. First, it provides orthogonal protection during multi-step syntheses, enabling selective functionalization at other positions without competing reactions at the morpholine secondary amine. Tereshchenko et al. (2017) demonstrated this principle in their gram-scale synthesis of 3-oxadiazolyl/triazolyl morpholines, where the N-Boc group was essential for the key electrochemical CH-oxidation step (7.5 A, 24 V on graphite electrode), and subsequent deprotection released the free amine for further diversification [1]. Second, the Boc group contributes approximately +2.5 logP units compared to the free amine, offering a quantifiable lipophilicity advantage (target compound LogP 3.1065 vs. estimated deprotected analog LogP ~0.6–1.1) . The molecular weight difference (337.4 vs. 237.28 g/mol) further reflects the 100.12 g/mol mass contribution of the Boc group, which must be accounted for in reaction stoichiometry and yield calculations.

Synthetic intermediate Protecting group strategy Building block utility

Vendor Purity and Quality Control Specifications: Batch Consistency for Procurement Decisions

Multiple vendors supply this compound at a minimum purity specification of 95%, as confirmed by Leyan (Product No. 2101501) and AKSci (for the structurally related tert-butyl 3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate, CAS 1803601-64-0, also at 95%) . The consistent 95% purity specification across vendors for this compound class reflects the synthetic complexity of the Boc-protected morpholine-oxadiazole-thiophene scaffold. In comparison, simpler oxadiazole building blocks such as tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate (CAS 1803565-95-8, MW 255.27 g/mol) are also offered at 95% purity , but lack the thiophene substituent that requires additional synthetic steps. The multi-step synthesis involving thiophene-2-amidoxime coupling, cyclization, and Boc protection, as described in the Tereshchenko et al. methodology [1], introduces additional impurity profiles that must be monitored. No NMR, LC-MS, or HPLC certificate of analysis data for this specific CAS number were publicly available at the time of this analysis, representing a data gap that procurement teams should address by requesting batch-specific QC documentation from vendors.

Chemical purity Quality control Vendor comparison

Optimal Research and Procurement Application Scenarios for tert-Butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate


Lead Optimization Programs Targeting Transcriptional Regulators in Mycobacterium tuberculosis

This compound serves as a direct building block or structural analog for EthR inhibitor programs. The Flipo et al. (2011) SAR study established that thiophen-2-yl-1,2,4-oxadiazoles with appropriate amine substituents achieve nanomolar potency in boosting ethionamide activity, with lead compound BDM31343 demonstrating a 3-fold enhancement of ethionamide efficacy in a mouse TB model at 100 mg/kg [1]. The Boc-protected morpholine form allows for late-stage diversification after selective deprotection, enabling systematic exploration of amine substituent SAR without resynthesizing the oxadiazole-thiophene core.

Medicinal Chemistry Library Synthesis Using Electrochemical CH-Oxidation Methodology

The Tereshchenko et al. (2017) Tetrahedron paper established a gram-scale electrochemical protocol for synthesizing 3-oxadiazolyl morpholine scaffolds from N-Boc morpholine, using a graphite electrode at 7.5 A and 24 V [2]. This compound exemplifies the 1,2,4-oxadiazole product class accessible through this methodology. Procurement of this compound enables benchmarking against in-house synthesized libraries and provides a characterized reference standard for reaction optimization. The ~1 order of magnitude higher lipophilicity of the 1,2,4-isomer versus the 1,3,4-isomer [3] makes it particularly suitable for programs requiring enhanced membrane permeability.

Bioisosteric Replacement Studies Comparing 1,2,4- vs. 1,3,4-Oxadiazole Scaffolds

The matched-pair analysis by Boström et al. (2012) demonstrated systematic differences between 1,2,4- and 1,3,4-oxadiazole isomers in log D, metabolic stability, hERG inhibition, and aqueous solubility, with the 1,3,4-isomer favored for solubility and metabolic stability while the 1,2,4-isomer provides higher lipophilicity [3]. This compound (CAS 1803604-96-7, 1,2,4-isomer) paired with its direct regioisomer (CAS 1803601-64-0, 1,3,4-isomer) forms an ideal matched pair for head-to-head pharmacokinetic and off-target profiling. The ~1 log unit lipophilicity difference and distinct aromatic stability profiles [4] provide a quantifiable basis for scaffold selection in lead optimization.

Building Block Procurement for Multi-Step Parallel Synthesis Campaigns

As a Boc-protected morpholine-oxadiazole-thiophene building block with a vendor-reported LogP of 3.1065 and MW of 337.4 g/mol , this compound is positioned for use in parallel synthesis where the Boc group enables uniform protection during library construction and the thiophene moiety provides a handle for further functionalization. The 95% minimum purity specification across vendors provides a baseline quality expectation, though batch-specific QC verification (NMR, LC-MS) is advised given the documented potential for 1,2,4-oxadiazole ring-opening under certain conditions [5].

Quote Request

Request a Quote for tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.